molecular formula C14H19NO4 B2615777 Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate CAS No. 405096-12-0

Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate

Cat. No. B2615777
CAS RN: 405096-12-0
M. Wt: 265.309
InChI Key: OWGYATFHKZIZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate, also known as MHFH, is a synthetic compound that has been widely used in scientific research. MHFH belongs to the class of formamido ester derivatives and is known for its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

Reductive Formylation and Chemical Synthesis Applications

  • The reductive formylation of quinoxaline derivatives, including reactions involving formic acid in formamide, showcases the chemical versatility of formamido compounds and their derivatives in synthesizing complex molecular structures, possibly relevant to the synthesis of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate and related compounds (Baxter & Cameron, 1968).

Neuroprotective and Anticancer Potential

  • Development of 5-aroylindolyl-substituted hydroxamic acids with inhibitory selectivity against histone deacetylase 6 (HDAC6) suggests a framework for exploring Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate derivatives in neurological and oncological research, given the compound's potential modification to include hydroxamic acid functionalities for selective enzyme inhibition (Lee et al., 2018).

Environmental Applications

  • The simultaneous trapping of Cr(III) and organic dyes by a pH-responsive resin demonstrates the potential of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate derivatives in environmental remediation, particularly in water purification technologies that require the removal of heavy metals and organic pollutants (Ali, Rachman, & Saleh, 2017).

Biodegradation and Pollution Control

  • The microbial degradation of polychlorinated biphenyls (PCBs) and the role of specific hydrolases in this process highlight the potential application of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate in biotechnological solutions for pollution control, given its structural compatibility with compounds involved in microbial metabolism pathways (Seah et al., 1998).

properties

IUPAC Name

methyl 6-[(4-hydroxybenzoyl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13(17)5-3-2-4-10-15-14(18)11-6-8-12(16)9-7-11/h6-9,16H,2-5,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYATFHKZIZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.